(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione
Overview
Description
Satratoxin H is a trichothecene mycotoxin that has been found in Stachybotrys. It induces production of reactive oxygen species (ROS), increases in malondialdehyde (MDA) levels, and induces apoptosis in PC12 cells when used at concentrations ranging from 5 to 100 nM. Satratoxin H is cytotoxic to human umbilical vein endothelial cells (HUVECs; IC50 = 6.8 ng/ml), as well as HepG2, A549, A204, U937, and Jurkat cancer cells (IC50s = 1.2-3.4 ng/ml). In vivo, satratoxin H induces ulceration of the small intestine in, and is lethal to mice (LD50 = 5.69 mg/kg).
Satratoxin H is an air- and food-borne mycotoxin, which has been implicated in human health damage.
Scientific Research Applications
Synthesis and Structural Analysis
Research on oxaspirocyclic compounds, such as the synthesis and crystal structures of two new compounds, showcases the interest in the synthesis methods and structural elucidation of complex molecules. For example, Jiang and Zeng (2016) detailed the synthesis and X-ray crystallography of oxaspirocyclic compounds, highlighting the significance of such studies in understanding molecular geometry, intermolecular interactions, and potential functionalities (Jinhe Jiang & Wulan Zeng, 2016).
Fluorescent Sensors
Oxaspirocyclic frameworks are also explored for their potential in creating chemosensors. Ambrosi et al. (2020) synthesized a macrocyclic ligand that acts as a fluorescent chemosensor for Zn(II) detection, showcasing the application of complex molecules in detecting metal ions in various environments (G. Ambrosi, M. Micheloni, Daniele Paderni, M. Formica, L. Giorgi, & V. Fusi, 2020).
Heterocyclic Compounds Synthesis
The versatility of oxaspirocyclic compounds in synthesizing heterocyclic compounds is illustrated by the work of Kayukova et al. (1998), where derivatives were used to produce various heterocyclic structures, demonstrating the compounds' utility in organic synthesis and pharmaceutical development (O. Kayukova, P. M. Lukin, Ya. S. Kayukov, O. Nasakin, V. Khrustalev, V. Nesterov, & M. Antipin, 1998).
Corrosion Inhibition
Further applications are seen in materials science, where spirocyclopropane derivatives are investigated for corrosion protection properties. Chafiq et al. (2020) studied the inhibition performances of certain spirocyclopropane derivatives for mild steel in acidic environments, underscoring the role of complex molecules in industrial applications (M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, & I. Chung, 2020).
properties
IUPAC Name |
(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4+,9-5+,19-13? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUACSCLQRGEGOE-HOUPSFQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(/C=C/C=C/C(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156023764 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.